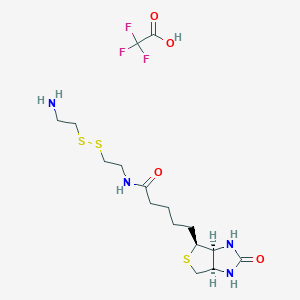

Biotin-cystamine TFA

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Biotin-cystamine TFA (also known as BC-TFA) is a novel biotinylation reagent that has been developed to facilitate the labeling of biomolecules. BC-TFA is a combination of biotin and cystamine, two small molecules that have been shown to have a variety of biochemical and physiological effects. BC-TFA has been used in a variety of different lab experiments, and has been found to have numerous advantages and limitations.

Wirkmechanismus

BC-TFA works by covalently binding biotin and cystamine to biomolecules. The biotin component of BC-TFA binds to avidin and streptavidin, which are proteins that have a high affinity for biotin. The cystamine component of BC-TFA binds to cysteine residues on proteins, forming a stable covalent bond. This covalent bond is stable enough to withstand harsh conditions, such as those encountered in PCR or western blotting.

Biochemical and Physiological Effects

BC-TFA has been shown to have a variety of biochemical and physiological effects. In addition to its ability to label biomolecules, BC-TFA has been found to have anti-inflammatory, anti-fungal, and anti-viral properties. In addition, BC-TFA has been found to stimulate the growth of new cells and to promote wound healing.

Vorteile Und Einschränkungen Für Laborexperimente

BC-TFA has several advantages for use in lab experiments. It is relatively simple and inexpensive to synthesize, and it is stable enough to withstand harsh conditions. In addition, BC-TFA is not toxic and can be used in a variety of different lab experiments. However, BC-TFA also has some limitations. It has a relatively short shelf-life and is not compatible with all biomolecules.

Zukünftige Richtungen

BC-TFA has a variety of potential future applications. It could be used to develop new immunoassays and nucleic acid-based techniques. In addition, BC-TFA could be used to develop new cell-based assays and to label cells for use in cell-based therapies. BC-TFA could also be used to develop new drugs and drug delivery systems. Finally, BC-TFA could be used to develop new diagnostic tools and biomarkers.

Synthesemethoden

BC-TFA is synthesized by combining biotin and cystamine in a two-step process. First, biotin is reacted with cystamine in aqueous solution to form a biotin-cystamine conjugate. This conjugate is then reacted with trifluoroacetic acid (TFA) to form BC-TFA. The synthesis of BC-TFA is relatively simple and can be completed in a few hours.

Wissenschaftliche Forschungsanwendungen

BC-TFA has been used in a variety of scientific research applications. It has been used to label antibodies, proteins, and other biomolecules for use in immunoassays, western blots, and other immunological techniques. In addition, BC-TFA has been used to label nucleic acids for use in PCR and other nucleic acid-based techniques. BC-TFA has also been used to label cells for use in cell-based assays.

Eigenschaften

IUPAC Name |

5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]-N-[2-(2-aminoethyldisulfanyl)ethyl]pentanamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H26N4O2S3.C2HF3O2/c15-5-7-22-23-8-6-16-12(19)4-2-1-3-11-13-10(9-21-11)17-14(20)18-13;3-2(4,5)1(6)7/h10-11,13H,1-9,15H2,(H,16,19)(H2,17,18,20);(H,6,7)/t10-,11-,13-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IEBCHCOZFAGWJW-SQRKDXEHSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2C(C(S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]2[C@@H]([C@@H](S1)CCCCC(=O)NCCSSCCN)NC(=O)N2.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27F3N4O4S3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Biotin-cystamine TFA | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 3-(tert-butyl)-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylate](/img/structure/B6316264.png)